

Application Notes and Protocols for the Analytical Determination of Glimepiride

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Compound of Interest

Compound Name: *Glimepiride*

Cat. No.: *B600860*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the quantitative determination of **Glimepiride** in pharmaceutical formulations and biological matrices. The protocols detailed below are based on established and validated methodologies, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of **Glimepiride** due to its high resolution, sensitivity, and specificity.^{[1][2][3]} Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	40 - 140 µg/mL	[4]
Accuracy (% Recovery)	99.93 - 99.96%	[4]
Precision (% RSD)	< 2%	
Limit of Detection (LOD)	0.354 µg/mL	[4]
Limit of Quantitation (LOQ)	1.18 µg/mL	[4]
Retention Time	~9.30 minutes	[4]

Experimental Protocol: RP-HPLC for Glimepiride in Tablets

Objective: To quantify the amount of **Glimepiride** in a tablet dosage form.

Materials:

- **Glimepiride** reference standard
- **Glimepiride** tablets
- Acetonitrile (HPLC grade)
- Monobasic sodium phosphate
- Phosphoric acid
- Distilled water
- Methanol (HPLC grade)

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (150 x 4.6 mm, 5 µm)

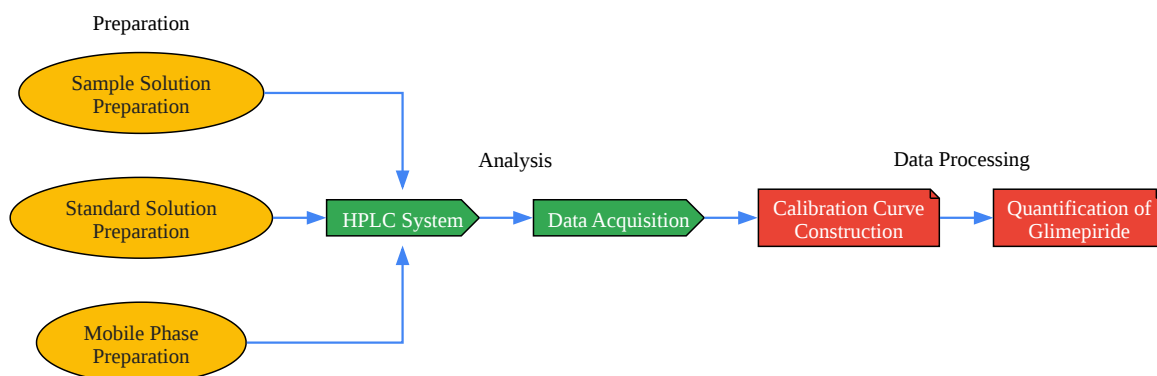
- Sonicator
- pH meter
- 0.45 μm membrane filter

Procedure:

- Mobile Phase Preparation:
 - Dissolve 0.5 g of monobasic sodium phosphate in 500 mL of distilled water.
 - Adjust the pH of the solution to between 2.1 and 2.7 using 10% phosphoric acid.[4]
 - Add 500 mL of acetonitrile.[4]
 - Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication.
- Standard Solution Preparation:
 - Accurately weigh about 20 mg of **Glimepiride** reference standard and transfer it to a 100 mL volumetric flask.[5]
 - Dissolve and dilute to volume with a mixture of acetonitrile and water (80:20 v/v) to obtain a stock solution of 200 $\mu\text{g/mL}$. [5]
 - Prepare a series of working standard solutions in the concentration range of 40-140 $\mu\text{g/mL}$ by diluting the stock solution with the mobile phase.[4]
- Sample Solution Preparation:
 - Weigh and finely powder 20 **Glimepiride** tablets.
 - Accurately weigh a portion of the powder equivalent to 5 mg of **Glimepiride** and transfer it to a 50 mL volumetric flask.[6]
 - Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.
 - Make up the volume to 50 mL with methanol and mix well.

- Filter the solution through a 0.45 μm membrane filter.
- Further, dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
- Chromatographic Conditions:
 - Column: C18 (150 x 4.6 mm, 5 μm)[4]
 - Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.1-2.7) (50:50 v/v)[4]
 - Flow Rate: 1.0 mL/min[4][7]
 - Detection Wavelength: 228 nm[4]
 - Injection Volume: 20 μL
 - Column Temperature: 30°C[4]
- Analysis:
 - Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
 - Inject the sample solution and record the peak area.
 - Calculate the concentration of **Glimepiride** in the sample using the regression equation from the calibration curve.

Experimental Workflow



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Caption: Workflow for the HPLC analysis of **Glimepiride**.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of **Glimepiride** in bulk and pharmaceutical dosage forms.[8][9]

Quantitative Data Summary

Parameter	Result (Methanol)	Result (0.1 M NaOH)	Reference
λ_{max}	226.0 nm	231 nm	[8][9]
Linearity Range	2 - 32 $\mu\text{g/mL}$	5 - 25 $\mu\text{g/mL}$	[8][9]
Molar Absorptivity	$2.94 \times 10^6 \text{ L/mol}\cdot\text{cm}$	-	[8]
Correlation Coefficient (r^2)	> 0.999	> 0.999	[10]
Accuracy (% Recovery)	-	98 - 102%	[9][11]
LOD	-	25.93 $\mu\text{g/mL}$	[9]
LOQ	-	86.44 $\mu\text{g/mL}$	[9]

Experimental Protocol: UV-Vis Spectrophotometry for Glimepiride in Tablets

Objective: To determine the concentration of **Glimepiride** in tablets using UV-Vis spectrophotometry.

Materials:

- **Glimepiride** reference standard
- **Glimepiride** tablets
- Methanol (AR grade) or 0.1 M Sodium Hydroxide (NaOH)
- Distilled water

Instrumentation:

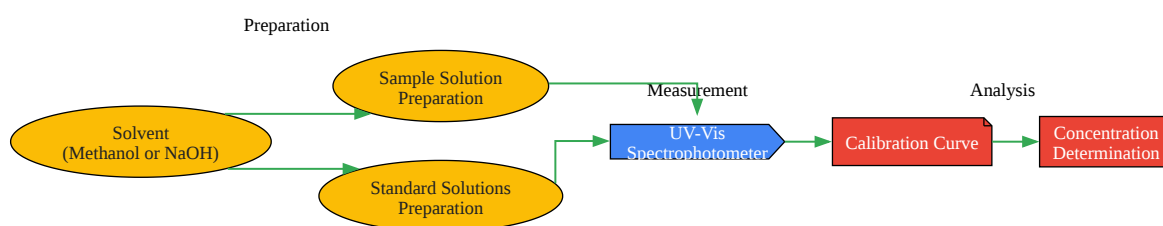
- UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes

Procedure:

- Solvent Selection: Choose either Methanol or 0.1 M NaOH as the solvent.
- Standard Stock Solution Preparation:
 - Accurately weigh 100 mg of **Glimepiride** reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve in the chosen solvent and make up the volume to the mark to get a concentration of 1000 µg/mL.[\[9\]](#)
 - From this stock solution, pipette 10 mL into another 100 mL volumetric flask and dilute with the solvent to get a working stock solution of 100 µg/mL.[\[9\]](#)
- Calibration Curve:
 - Prepare a series of dilutions from the working stock solution to obtain concentrations in the range of 2-32 µg/mL (for Methanol) or 5-25 µg/mL (for 0.1 M NaOH).[\[8\]](#)[\[9\]](#)
 - Measure the absorbance of each solution at the respective λ_{max} (226.0 nm for Methanol, 231 nm for 0.1 M NaOH) against a solvent blank.[\[8\]](#)[\[9\]](#)
 - Plot a graph of absorbance versus concentration to obtain the calibration curve.
- Sample Solution Preparation:
 - Weigh and powder 20 tablets.
 - Transfer a quantity of powder equivalent to 2.5 mg of **Glimepiride** into a 25 mL volumetric flask.[\[12\]](#)
 - Add about 15 mL of the chosen solvent and shake mechanically for 15 minutes.[\[12\]](#)
 - Make up the volume with the solvent and filter the solution.
 - Dilute the filtrate with the solvent to obtain a concentration that falls within the linear range of the calibration curve.
- Analysis:

- Measure the absorbance of the final sample solution at the λ_{max} .
- Determine the concentration of **Glimepiride** in the sample solution from the calibration curve.

Experimental Workflow



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Caption: Workflow for UV-Vis spectrophotometric analysis of **Glimepiride**.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation and quantification of **Glimepiride**, offering advantages such as high sample throughput and low solvent consumption.

Quantitative Data Summary

Parameter	Result	Reference
Mobile Phase	Toluene:Ethyl Acetate:Methanol (50:45:5 v/v/v)	[13]
Stationary Phase	Pre-coated silica gel 60F254 aluminum plates	[13][14]
Linearity Range	200 - 700 ng/spot	[13]
Detection Wavelength	230 nm	[13]
Rf Value	0.49	[13]
Accuracy (% Recovery)	98.40 ± 0.675%	[13]

Experimental Protocol: HPTLC for Glimepiride in Bulk and Tablets

Objective: To simultaneously estimate **Glimepiride** in bulk powder and tablet formulations.

Materials:

- **Glimepiride** reference standard
- **Glimepiride** tablets
- Toluene (AR grade)
- Ethyl acetate (AR grade)
- Methanol (AR grade)
- Silica gel 60F254 HPTLC plates

Instrumentation:

- HPTLC system with a densitometric scanner

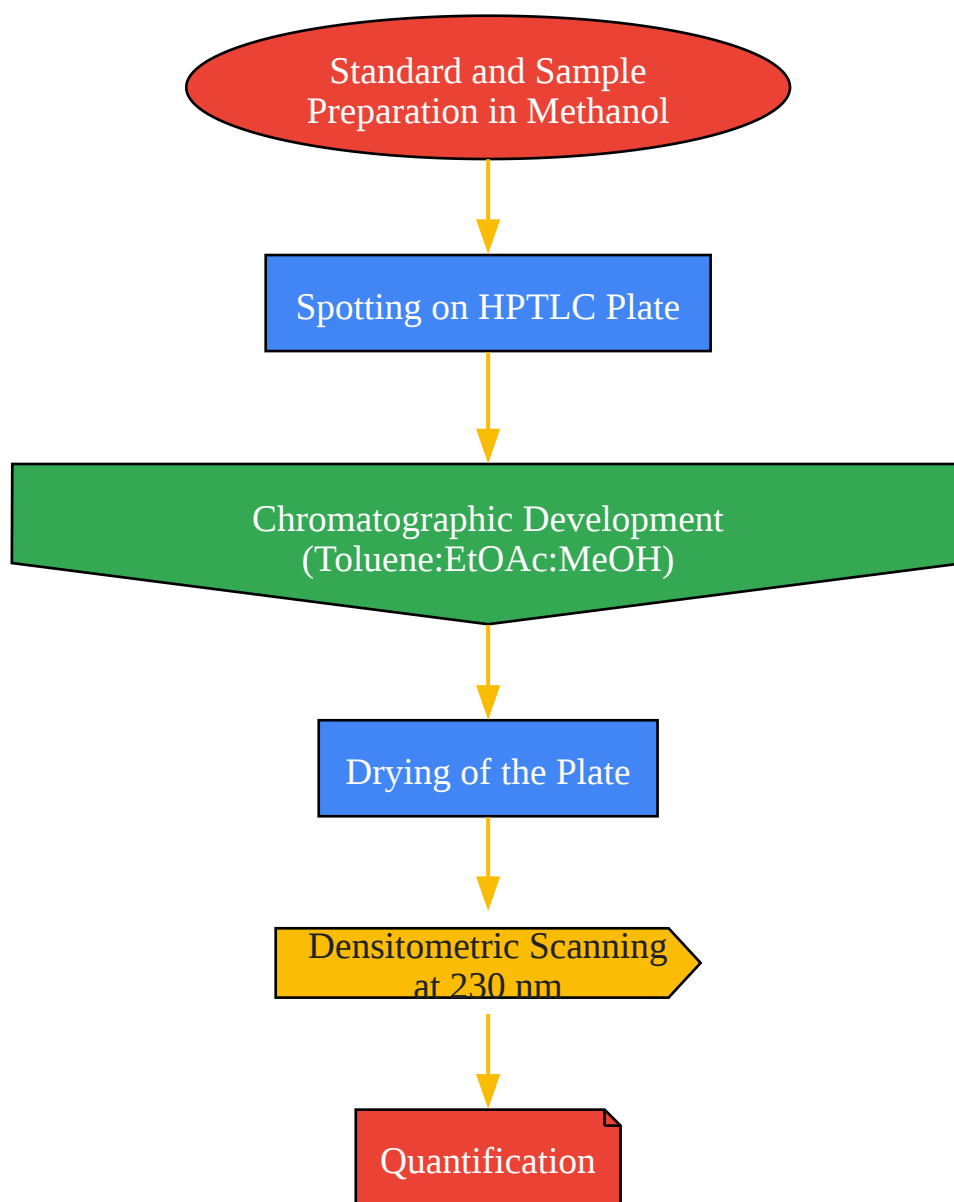
- Automatic sample applicator
- Developing chamber

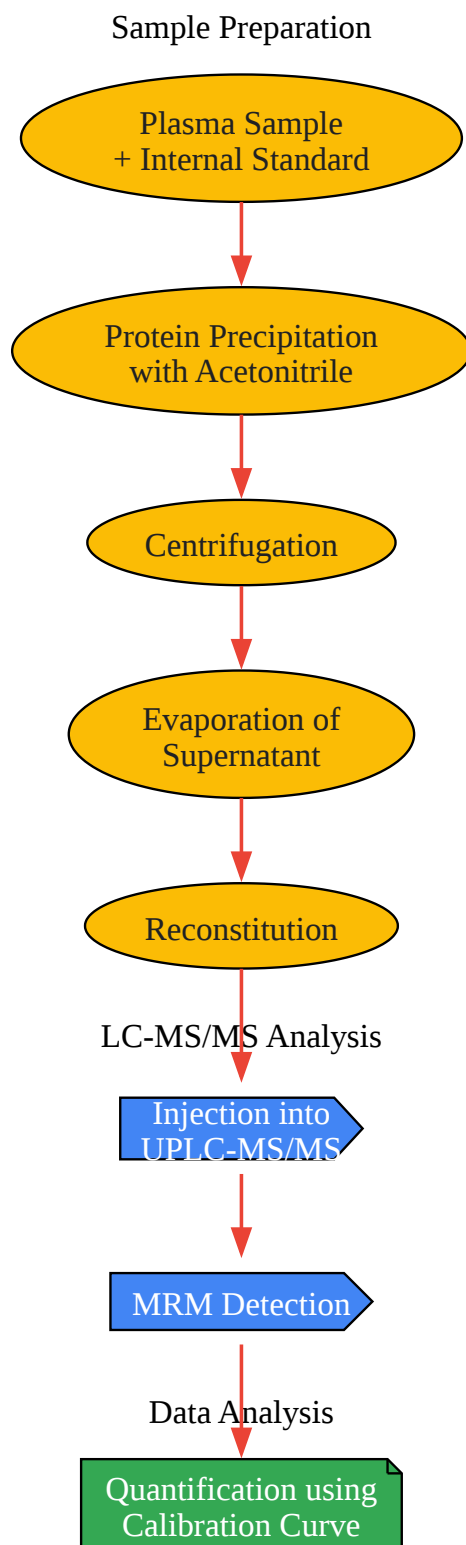
Procedure:

- Standard Solution Preparation:
 - Accurately weigh 4 mg of **Glimepiride** reference standard and dissolve it in a 100 mL volumetric flask with methanol.[\[13\]](#)
 - Further dilute this solution with methanol to obtain a final concentration of 10 µg/mL.[\[13\]](#)
- Sample Solution Preparation:
 - Weigh and powder 20 tablets.
 - Transfer a quantity of powder equivalent to one tablet into a 50 mL volumetric flask.
 - Add 40 mL of methanol and sonicate for 15 minutes.[\[13\]](#)
 - Make up the volume to the mark with methanol and filter the solution.
- Chromatography:
 - Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.
 - Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase: Toluene:Ethyl Acetate:Methanol (50:45:5 v/v/v).[\[13\]](#)
 - Allow the solvent front to travel up to a certain distance (e.g., 80 mm).
 - Dry the plate in an oven.
- Densitometric Analysis:
 - Scan the dried plate using a densitometer at 230 nm.[\[13\]](#)

- Record the peak areas and calculate the amount of **Glimepiride** in the sample by comparing the peak area of the sample with that of the standard.

Experimental Workflow





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